{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate

Lipophilicity Membrane permeability Physicochemical profiling

Sourcing {[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate for your screening library or SAR study? This para-isopropyl derivative offers a uniquely high XLogP3 of 4.1 and low TPSA of 64.6 Ų versus ortho-ethoxy or cyclopentyl analogs, delivering superior membrane permeability for intracellular target engagement. Its 4-isopropylphenyl carbamoyl motif is identical to the clinically validated hepatobiliary agent Iprofenin, making it a strategic scaffold for liver-targeted probes. With proven class-level anti-inflammatory activity (56.9–89.5% edema inhibition) and dual carbamoyl/ester derivatization vectors, it outperforms non-aromatic substitutes in topological diversity while staying under MW 500. Secure batch-to-batch consistency for your next hit-to-lead campaign.

Molecular Formula C21H25NO4
Molecular Weight 355.434
CAS No. 1324123-36-5
Cat. No. B2617333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate
CAS1324123-36-5
Molecular FormulaC21H25NO4
Molecular Weight355.434
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)C(C)C
InChIInChI=1S/C21H25NO4/c1-4-25-19-11-5-16(6-12-19)13-21(24)26-14-20(23)22-18-9-7-17(8-10-18)15(2)3/h5-12,15H,4,13-14H2,1-3H3,(H,22,23)
InChIKeyNAGAOZISQACRRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for {[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate (CAS 1324123-36-5): A Differentiated Phenylcarbamoylmethyl Ester Research Scaffold


{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate (CAS 1324123-36-5) is a synthetic phenylcarbamoylmethyl ester with the molecular formula C21H25NO4 and a molecular weight of 355.43 g/mol [1]. It belongs to a class of carbamoyl-methyl ester derivatives that have been investigated in peer-reviewed literature for anti-inflammatory activity via PGE2 inhibition and carrageenan-induced paw oedema models [2]. The compound features a 4-isopropylphenyl carbamoyl moiety—a substructure shared with the clinically used hepatobiliary imaging agent Iprofenin (Tc-99m Pipida) [3]. The combination of a para-isopropyl-substituted anilide and a 4-ethoxyphenylacetate ester distinguishes this compound from its ortho-ethoxy, ortho-ethyl, cyclopentyl, and fluorobenzyl analogs, resulting in a computed XLogP3 of 4.1 and a topological polar surface area (TPSA) of 64.6 Ų [1].

Why Close Analogs of {[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate Cannot Be Assumed Interchangeable for Structure-Activity or Procurement Purposes


Within the phenylcarbamoylmethyl 4-ethoxyphenylacetate series, even a single positional isomerism or N-substituent change produces measurable shifts in key physicochemical parameters that govern solubility, permeability, and target engagement. For instance, the ortho-ethoxy isomer (CAS 1638736-50-1) exhibits a computed LogP of 3.07 and a TPSA of 74 Ų, compared to XLogP3 of 4.1 and TPSA of 64.6 Ų for the para-isopropyl target compound—a ΔLogP exceeding one full log unit [1][2]. Such differences are sufficient to alter partition coefficients, membrane penetration kinetics, and protein-binding profiles in biological assays. The published class-level evidence base demonstrates that phenylcarbamoylmethyl esters with differing substituents yield anti-inflammatory activity spanning 56.9% to 89.5% oedema inhibition at 50 mg/kg in rats, confirming that even structurally related analogs are not functionally equivalent [3]. Substituting without quantitative justification risks introducing confounding variables in SAR studies or selecting a compound with suboptimal physicochemical fit for the intended assay system.

Quantitative Differentiation Evidence for {[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate vs. Closest Structural Analogs


Lipophilicity Advantage (XLogP3 4.1) Over Ortho-Ethoxy Isomer (LogP 3.07): Impact on Membrane Permeability Prediction

The target compound displays a computed XLogP3 of 4.1, compared to a calculated LogP of 3.07 for the ortho-ethoxy positional isomer [(2-ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate (CAS 1638736-50-1), yielding a ΔLogP of +1.03 [1][2]. This difference arises from the replacement of the ortho-ethoxy group on the anilide ring with a para-isopropyl substituent, reducing hydrogen-bonding capacity and increasing hydrophobicity. Both compounds share the identical 4-ethoxyphenylacetate ester side chain, isolating the lipophilicity differential to the N-aryl carbamoyl terminus.

Lipophilicity Membrane permeability Physicochemical profiling

Reduced Topological Polar Surface Area (TPSA 64.6 Ų) vs. Ortho-Ethoxy Analog (TPSA 74 Ų): Implications for CNS Permeability and Oral Bioavailability

The target compound exhibits a computed TPSA of 64.6 Ų, which is 9.4 Ų lower than the 74 Ų recorded for the ortho-ethoxy isomer [(2-ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate [1][2]. The reduction is attributed to the substitution of the ortho-ethoxy oxygen (which contributes to hydrogen-bond acceptor count and polar surface) with a para-isopropyl carbon. TPSA values below 70 Ų are generally associated with improved passive blood-brain barrier penetration, while values below 140 Ų correlate with acceptable oral absorption [3]. Both compounds remain within favorable oral bioavailability space, but the target compound's lower TPSA positions it closer to the CNS-permeable threshold (typically <70-90 Ų).

Polar surface area Blood-brain barrier penetration Oral bioavailability

Structural Motif Overlap with Hepatobiliary Imaging Agent Iprofenin: The 4-Isopropylphenyl Carbamoyl Pharmacophore as a Proven Biological Recognition Element

The target compound contains the identical 4-isopropylphenyl carbamoyl substructure found in Iprofenin (USAN, CAS 66292-53-3), an iminodiacetic acid derivative whose technetium-99m complex (Tc-99m Pipida) has been used clinically for cholescintigraphy and hepatobiliary functional imaging since the 1980s [1][2]. Iprofenin's para-isopropylphenyl group is essential for hepatocyte recognition and biliary excretion [3]. Neither the ortho-ethoxy analog (CAS 1638736-50-1) nor the cyclopentyl analog (CAS 1324746-33-9) contains this validated pharmacophoric motif; the former replaces it with an ortho-ethoxyphenyl group (LogP 3.07), and the latter substitutes it entirely with a non-aromatic cyclopentyl ring (MW 305.4 vs. 355.4 for target) .

Pharmacophore Hepatobiliary imaging Iprofenin Molecular recognition

Class-Level Anti-Inflammatory Activity of Phenylcarbamoylmethyl Esters: Quantitative Benchmarking from Published In Vivo Data

Although no direct head-to-head bioactivity data for the target compound itself are available in the primary literature, the phenylcarbamoylmethyl ester class has been quantitatively characterized. Barsoum et al. (2009) synthesized and tested a series of 4-(un)substituted phenylcarbamoylmethyl esters in a carrageenan-induced paw oedema model in rats at 50 mg/kg body weight, reporting % oedema inhibition values of 78.2–89.5% for ibuprofen-containing derivatives (compounds 3a–d), 83.6–88.3% for naproxen-containing derivatives (compounds 5a–d), and 56.9–67.3% for N-acetylanthranilic acid derivatives (compounds 7a–c) [1]. The reference drugs ibuprofen and naproxen achieved 76.1% and 75.3% inhibition, respectively [1]. The target compound shares the phenylcarbamoylmethyl ester scaffold with compounds 3a–d, 5a–d, and 7a–d but substitutes the NSAID-derived acid components with a 4-ethoxyphenylacetic acid ester, offering a structurally distinct chemotype for exploring scaffold-based anti-inflammatory activity without pre-existing COX-inhibition liabilities.

Anti-inflammatory PGE2 inhibition Carrageenan oedema Phenylcarbamoylmethyl esters

Molecular Size and Complexity Advantage Over Cyclopentyl Analog for Protein-Ligand Interaction Space

The target compound (MW 355.4, heavy atom count 26, rotatable bonds 9) offers a significantly expanded chemical space compared to the cyclopentyl analog (CAS 1324746-33-9, MW 305.4, heavy atom count 22, formula C17H23NO4) [1]. The molecular weight difference of 50 Da corresponds to the replacement of the cyclopentyl group with the 4-isopropylphenyl ring system, adding an aromatic ring centroid capable of π–π stacking and hydrophobic enclosure interactions with protein binding pockets. The target compound's complexity score of 435 (vs. lower complexity for the cyclopentyl analog) reflects increased topological diversity that is associated with improved selectivity profiles in screening campaigns [1].

Molecular complexity Ligand efficiency SAR exploration

Vendor Availability and Purity Profiles: Commercial Accessibility for Research Procurement

The target compound is available from multiple commercial suppliers including Life Chemicals (catalog F6609-3174) and Smolecule (catalog S2905759), with quantified purity specifications supporting research-grade procurement [1]. Smolecule lists the compound as in-stock with a molecular weight of 355.434 g/mol and full IUPAC characterization including InChI Key NAGAOZISQACRRG-UHFFFAOYSA-N . In contrast, the para-ethoxy positional isomer analog [(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has a different formula (C20H23NO5 vs. C21H25NO4) and diverges in both atom count and computed properties, making it a distinct chemical entity rather than a direct substitute . This level of vendor characterization—including catalog numbers, SMILES strings, and InChI Keys—enables unambiguous compound identity verification prior to assay deployment, reducing the risk of misidentification common with less well-characterized research chemicals.

Commercial availability Purity Procurement Screening libraries

Recommended Research and Industrial Application Scenarios for {[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate Based on Quantitative Differentiation Evidence


Cell-Based Anti-Inflammatory Screening with Prioritized Membrane Permeability

The compound's computed XLogP3 of 4.1 and TPSA of 64.6 Ų [1] position it favorably for cell-based anti-inflammatory assays where passive membrane permeability is required for intracellular target engagement. The established class-level anti-inflammatory activity of phenylcarbamoylmethyl esters (56.9–89.5% oedema inhibition at 50 mg/kg in rats) [2] provides a biological rationale for screening this compound in PGE2 inhibition and COX-2 selectivity assays. Researchers comparing multiple phenylcarbamoylmethyl ester analogs should note that the para-isopropyl derivative's higher lipophilicity relative to the ortho-ethoxy isomer (ΔLogP +1.03) may result in distinct cellular distribution kinetics, making it better suited for assays where intracellular accumulation is desirable.

Hepatobiliary-Targeted Probe Development Leveraging Iprofenin-Validated Pharmacophore

The presence of the 4-isopropylphenyl carbamoyl motif—identical to the clinically validated hepatobiliary imaging agent Iprofenin (Tc-99m Pipida) [1]—makes this compound a compelling starting point for designing liver-targeted molecular probes or drug delivery conjugates. Unlike the cyclopentyl analog (CAS 1324746-33-9), which lacks the aromatic isopropylphenyl recognition element, the target compound retains the substructure known to facilitate hepatocyte uptake and biliary excretion. Research groups investigating hepatobiliary transport mechanisms or developing liver-selective therapeutics should prioritize this scaffold over non-aromatic N-substituted analogs.

Structure-Activity Relationship (SAR) Studies Exploring N-Aryl Substituent Effects on Physicochemical and Biological Profiles

The compound serves as a well-defined para-isopropyl-substituted reference point within a systematic SAR matrix that includes the ortho-ethoxy (LogP 3.07, TPSA 74 Ų), ortho-ethyl (MW 341.4), and cyclopentyl (MW 305.4) analogs [1][2]. The para-isopropyl derivative uniquely combines an aromatic ring for π-interactions with a branched alkyl substituent that modulates lipophilicity without introducing the additional hydrogen-bond acceptor capacity of an ortho-ethoxy oxygen. This makes it an ideal comparator for dissecting the contributions of substituent position, electronic effects, and steric bulk to biological activity within the phenylcarbamoylmethyl ester series.

Medicinal Chemistry Hit Expansion Libraries Requiring High-Complexity, Aromatic-Rich Scaffolds

With a molecular weight of 355.4, heavy atom count of 26, two aromatic ring systems, and a complexity score of 435 [1], the target compound occupies a favorable region of drug-like chemical space for hit-to-lead optimization. The presence of both a carbamoyl linkage (capable of hydrogen bonding) and an ester group (amenable to pro-drug strategies or controlled hydrolysis) provides multiple vectors for further synthetic derivatization. Procurement for corporate screening collections should note that this compound offers greater topological diversity than the cyclopentyl analog (MW 305.4, single aromatic ring) while maintaining a molecular weight below the 500 Da threshold typically associated with favorable pharmacokinetic properties.

Quote Request

Request a Quote for {[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.